molecular formula C13H18O4S B009341 (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate CAS No. 101691-65-0

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B009341
CAS No.: 101691-65-0
M. Wt: 270.35 g/mol
InChI Key: DCBKCZSYJRZBDB-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₄S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and tetrahydro-2H-pyran-4-ylmethanol. This compound is known for its utility in organic synthesis, particularly in the formation of various intermediates and derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Tetrahydro-2H-pyran-4-ylmethanol+4-methylbenzenesulfonyl chloride(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate+HCl\text{Tetrahydro-2H-pyran-4-ylmethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Tetrahydro-2H-pyran-4-ylmethanol+4-methylbenzenesulfonyl chloride→(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield tetrahydro-2H-pyran-4-ylmethanol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: Tetrahydro-2H-pyran-4-ylmethanol.

    Hydrolysis: Tetrahydro-2H-pyran-4-ylmethanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is utilized in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug candidates and active pharmaceutical ingredients.

    Material science: In the preparation of polymers and other advanced materials.

    Biological studies: As a reagent in biochemical assays and studies involving enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (Tetrahydro-2H-pyran-4-yl)methyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a benzenesulfonate group.

    (Tetrahydro-2H-pyran-4-yl)methyl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group.

Uniqueness

(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its reactivity and the properties of the resulting products. This structural feature can be advantageous in specific synthetic applications where steric and electronic effects are important.

Properties

IUPAC Name

oxan-4-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBKCZSYJRZBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597851
Record name (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101691-65-0
Record name (Oxan-4-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available (tetrahydro-2H-pyran-4-yl) methanol (Maybridge), tosyl chloride and triethylamine were processed using the method described in Example 184B to afford the title compound. 1H NMR (300 MHz, dimethylsulfoxide-d6) δ ppm 1.05-1.25 (m, 2 H), 1.40-1.53 (m, 2 H), 1.73-1.94 (m, 1 H), 2.43 (s, 3 H), 3.14-3.28 (m, 2 H), 3.71-3.84 (m, 2 H), 3.88 (d, J=6.4 Hz, 2 H), 7.48 (d, J=8.5 Hz, 2 H), 7.79 (d, J=8.5 Hz, 2 H).
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Synthesis routes and methods II

Procedure details

Tetrahydro-2-H-pyran-4-ylmethanol (Combi-Blocks, 2.0 g, 17 mmol) and p-toluenesulfonyl chloride (3.5 g, 18 mmol) in 10 mL of CH2Cl2 and 10 mL of pyridine were processed as in Example 160A to afford the title compound MS (DCI/NH3) m/z 288 (M+NH4)+.
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2 g
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3.5 g
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10 mL
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10 mL
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Synthesis routes and methods III

Procedure details

To a solution of 97 g (810 mmol) of (tetrahydro-pyran-4-yl)-methanol in 2-methyltetrahydrofuran (190 mL) are added 165 mL of 50% aqueous NaOH solution. To this stirred suspension is added dropwise with cooling a solution of p-toluene-sulfonylchloride (283 g, 1.46 mol) in 2-methyltetrahydrofuran (280 mL). The reaction is stirred at 30-35° C. for 18 h. The suspension is poured into a mixture of ice-water (280 mL) and aqueous HCl solution (37%, 203 mL). After addition of methylcyclohexane (1.4 L) and further ice-water (0.2 L), the reaction mixture is stirred for 2 h in an ice-bath. The resulting crystalline precipitate is isolated by filtration and washed with methylcyclohexane (0.5 L) and water (0.5 L). Drying under reduced pressure at 40° C. gave 216 g of toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester as white crystalline solid. Yield: 99%, ES-MS: m/z 271 [M+H]; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.19-1.35 (2H, m), 1.54-1.63 (2H, m), 1.85-2.02 (1H, m), 2.45 (3H, s), 3.28-3.39 (2H, m), 3.86 (2H, d, J=6.60 Hz), 3.93 (2H, dd, J=11.37, 4.52 Hz), 7.35 (2H, d, J=9.29 Hz), 7.78 (2H, d, J=8.31 Hz)
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97 g
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165 mL
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190 mL
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283 g
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280 mL
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[Compound]
Name
ice water
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280 mL
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203 mL
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1.4 L
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ice water
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0.2 L
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Synthesis routes and methods IV

Procedure details

At room temperature, a mixture of (tetrahydro-pyran-4-yl)-methanol (2.4 g, 20.7 mmol), p-toluenesulfonyl chloride (6.73 g, 35.4 mmol), triethylamine (6.6 mL, 47.6 mmol) and DMAP (0.288 g, 2.36 mmol) in DCM (50 mL) was stirred overnight. The solution was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound as an oil (4.2 g).
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2.4 g
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6.73 g
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6.6 mL
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0.288 g
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catalyst
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50 mL
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Synthesis routes and methods V

Procedure details

To a solution of (tetrahydro-2H-pyran-4-yl)methanol (5.0 g, 43.0 mmol) in CH2Cl2 (40 mL) and pyridine (30 mL) was added 4-(dimethylamino)pyridine (0.26 g, 2.2 mmol) followed by p-toluenesulfonyl chloride (8.2 g, 43.0 mmol). The mixture was allowed to stir at ambient temperature for 16 hours then was quenched with 5% aqueous HCl (15 mL) and the layers were separated. The aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by column chromatography (SiO2, 75% hexanes in EtOAc) afforded the title compound (9.1 g, 33.7 mmol, 78% yield). MS (DCI/NH3) m/z 288 (M+NH4)+.
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5 g
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40 mL
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30 mL
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solvent
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0.26 g
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8.2 g
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reactant
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Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
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Reactant of Route 6
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